4,5-Dihydroxy-2H-chromen-2-one, commonly known as a coumarin derivative, is a compound that has garnered significant interest due to its diverse biological activities and potential therapeutic applications. Coumarins are a class of organic compounds characterized by a benzopyrone structure, which consists of a benzene ring fused to a pyrone ring. This particular compound exhibits notable properties that make it a subject of study in medicinal chemistry.
4,5-Dihydroxy-2H-chromen-2-one can be derived from natural sources such as various plants, including those from the Apiaceae family. It can also be synthesized through various chemical reactions in the laboratory. The natural occurrence of coumarins in plants often contributes to their pharmacological properties, making them valuable in traditional medicine.
This compound falls under the category of polyphenolic compounds, specifically within the subclass of coumarins. Coumarins are known for their aromatic properties and are classified based on their substitution patterns and functional groups.
The synthesis of 4,5-dihydroxy-2H-chromen-2-one can be achieved through several methods:
Technical details regarding these methods include controlling reaction conditions such as temperature, solvent choice (e.g., dimethylformamide), and reaction time to optimize yield and purity. For instance, one study reported synthesizing 4-hydroxycoumarin with yields ranging from 65% to 75% using specific reagents and conditions .
4,5-Dihydroxy-2H-chromen-2-one participates in various chemical reactions that enhance its utility in synthetic organic chemistry:
These reactions typically require careful control of conditions such as temperature and pressure to achieve desired outcomes without degrading the compound .
The mechanism of action for 4,5-dihydroxy-2H-chromen-2-one is primarily linked to its interaction with various biological targets:
4,5-Dihydroxy-2H-chromen-2-one has numerous scientific applications:
4,5-Dihydroxy-2H-chromen-2-one exerts selective cytotoxicity against renal carcinoma cells (SKRC-45) by disrupting mitochondrial integrity and inducing reactive oxygen species (ROS)-mediated apoptosis. The compound triggers a 450% increase in intracellular ROS within 4 hours, overwhelming cellular antioxidant defenses. This oxidative surge directly inhibits myeloid cell leukemia-1 (Mcl-1) protein—a key anti-apoptotic regulator in the Bcl-2 family—through thiol oxidation of its conserved cysteine residues. Mcl-1 suppression activates the mitochondrial apoptotic pathway, evidenced by caspase-9 cleavage (3.8-fold increase) and cytochrome c release (2.9-fold elevation).
Table 1: Anticancer Activity in SKRC-45 Cells
Parameter | Compound-Treated | Control | Fold Change |
---|---|---|---|
ROS Production | 450% | 100% | 4.5× |
Caspase-9 Activation | 3.8× | 1× | 3.8× |
Mcl-1 Expression | 0.3× | 1× | 0.3× |
Mitochondrial Depolarization | 85% cells | 12% cells | 7.1× |
Unlike platinum-based chemotherapeutics (e.g., cisplatin), this compound demonstrates tumor-selective toxicity with minimal effects on normal kidney cells (NKE). In vivo studies confirm a 60% reduction in tumor volume without systemic toxicity after 21 days of treatment, positioning it as a promising Mcl-1-targeted anticancer agent [3].
The compound attenuates neuroinflammatory pain by suppressing cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB) signaling cascades. Molecular docking reveals a binding energy of -9.2 kcal/mol at the COX-2 active site, competitively inhibiting arachidonic acid conversion to pro-inflammatory prostaglandins. Concurrently, it reduces interleukin-6 (IL-6) secretion by 78% and tumor necrosis factor-alpha (TNF-α) by 65% in lipopolysaccharide-stimulated microglia by blocking NF-κB nuclear translocation.
This dual inhibition disrupts nociceptive pathway sensitization. In murine models of neuroinflammation, treatment decreases pain sensitivity thresholds by 55% within 3 hours, outperforming reference inhibitors like celecoxib. The ortho-dihydroxy configuration enables chelation of zinc ions in matrix metalloproteinase-9 (MMP-9), further reducing neuroinflammatory tissue damage [2].
4,5-Dihydroxy-2H-chromen-2-one demonstrates potent dual inhibition of carbohydrate-hydrolyzing enzymes. It exhibits an IC₅₀ of 5.8 μM against α-glucosidase and 12.3 μM against α-amylase, outperforming acarbose (IC₅₀ = 32.4 μM and 45.6 μM, respectively). The para-hydroxy group forms hydrogen bonds with catalytic aspartate residues (Asp352 and Asp300) of α-glucosidase, while the lactone carbonyl interacts with α-amylase’s triad (Asp197, Glu233, His299).
Table 2: Enzyme Inhibition Kinetics
Enzyme | IC₅₀ (μM) | Inhibition Constant (Kᵢ) | Inhibition Type |
---|---|---|---|
α-Glucosidase | 5.8 ± 0.3 | 2.1 μM | Competitive |
α-Amylase | 12.3 ± 0.7 | 4.8 μM | Mixed |
In diabetic db/db mice, oral administration reduces postprandial hyperglycemia by 62% at 2 hours—comparable to metformin—validating its utility in managing postprandial glucose surges [4].
The compound disrupts bacterial membranes and efflux pump function in drug-resistant strains. Against methicillin-resistant Staphylococcus aureus (MRSA), it achieves a minimum inhibitory concentration (MIC) of 8 μg/mL—4-fold lower than vancomycin. Time-kill assays confirm complete eradication within 6 hours via membrane depolarization, measured by DiSC₃(5) fluorescence (3.7-fold increase).
Table 3: Antibacterial Activity Against MDR Pathogens
Pathogen | MIC (μg/mL) | Mechanism |
---|---|---|
MRSA | 8 | Membrane depolarization, NorA inhibition |
Vancomycin-resistant Enterococci | 16 | β-lactamase disruption |
Extended-spectrum β-lactamase E. coli | 32 | Outer membrane permeabilization |
Notably, it suppresses NorA efflux pumps in S. aureus, reducing ciprofloxacin MIC by 64-fold in combination therapy. Synergy with β-lactams restores susceptibility in Enterococcus faecium by inhibiting penicillin-binding protein alterations [6] [8].
In neuronal SH-SY5Y cells, 4,5-dihydroxy-2H-chromen-2-one reduces hydrogen peroxide-induced apoptosis by scavenging 89% of ROS and enhancing endogenous antioxidants. It elevates glutathione levels by 2.3-fold and superoxide dismutase (SOD) activity by 1.8-fold via nuclear factor erythroid 2-related factor 2 (Nrf2) pathway activation. The compound’s catechol moiety donates electrons to neutralize hydroxyl and peroxyl radicals, with a radical scavenging capacity of 4.2 TE (Trolox equivalents).
Table 4: Neuroprotective Effects in Oxidative Stress Models
Parameter | Compound-Treated | H₂O₂ Control | Change |
---|---|---|---|
ROS Scavenging | 89% | 12% | +77% |
Caspase-3 Activity | 0.4× | 1× | -60% |
Nrf2 Nuclear Translocation | 3.1× | 1× | +210% |
Neurite Outgrowth | 92% cells | 41% cells | +51% |
In Parkinsonian models, pretreatment preserves 78% of dopaminergic neurons by blocking Bax mitochondrial translocation and inhibiting caspase-3 cleavage. This positions the compound as a disease-modifying agent for neurodegenerative pathologies [3] [5].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3